![molecular formula C6H4ClFS B061819 2-Chloro-4-fluorothiophenol CAS No. 175277-99-3](/img/structure/B61819.png)
2-Chloro-4-fluorothiophenol
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-Chloro-4-fluorothiophenol, involving chloro and fluoro substituents on a thiophene ring, often employs multi-step synthetic routes starting from commercially available precursors. For instance, a related synthesis approach involves the nucleophilic aromatic substitution of 2-bromo-3-chlorothiophene with cyanocupper to yield a cyano-chlorothiophene intermediate. This intermediate is then subjected to fluorination, hydrolysis, and decarboxylation to yield the fluorothiophene product (A. E. Kassmi, F. Fache, M. Lemaire, 1994).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Chloro-4-fluorothiophenol has been studied using various spectroscopic and computational methods. For example, the molecular structure, vibrational wavenumbers, and electronic properties of a related chloro-fluorophenyl compound were thoroughly analyzed using HF and DFT methods. The studies revealed insights into the compound's stability, hyper-conjugative interactions, and charge delocalization, highlighting the influence of chloro and fluoro substituents on the molecular geometry and electronic distribution (A. Najiya et al., 2014).
Scientific Research Applications
Modification of Poly(vinyl chloride) for Gas Separation
Research indicates that modifying poly(vinyl chloride) (PVC) with fluorinated nucleophilic compounds, including 4-fluorothiophenol, enhances its gas permeability and selectivity, making these materials promising for gas separation applications (Bierbrauer, López-González, Riande, & Mijangos, 2010).
Catalytic Degradation of Chlorophenols
Studies have explored the use of copper-doped titanium dioxide, highlighting the potential for similar compounds to catalyze the degradation of chlorophenols under visible light, suggesting an environmental application in pollutant breakdown (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).
Photocatalytic Reductive Dechlorination
Anatase TiO2 nanocrystals have been used for the efficient photoreductive dechlorination of 4-chlorophenol to phenol, indicating a potential pathway for environmental remediation involving fluorinated compounds (Jiang, Wei, Yuan, & Chang, 2016).
Enhancement of Polymer Light-Emitting Diodes
The application of 4-fluorothiophenol as a self-assembled monolayer on Ag anodes in top-emitting polymer light-emitting diodes (T-PLEDs) has been shown to improve device performance, suggesting potential electronics applications (Chong, Lee, Wen, & Guo, 2006).
Molecular Geometry and Structural Probes
Research utilizing Fourier transform microwave spectroscopy on compounds structurally similar to 2-Chloro-4-fluorothiophenol has advanced our understanding of molecular geometries and chemical reactivity, providing a foundation for further exploration in chemical and materials science (Sun & Wijngaarden, 2017).
Safety and Hazards
properties
IUPAC Name |
2-chloro-4-fluorobenzenethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFS/c7-5-3-4(8)1-2-6(5)9/h1-3,9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAPPJSILOMQPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334027 |
Source
|
Record name | 2-Chloro-4-fluorothiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
175277-99-3 |
Source
|
Record name | 2-Chloro-4-fluorothiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175277-99-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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